12-(Benzyloxy)-12-oxododecanoic acid

Catalog No.
S3346618
CAS No.
88353-04-2
M.F
C19H28O4
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-(Benzyloxy)-12-oxododecanoic acid

CAS Number

88353-04-2

Product Name

12-(Benzyloxy)-12-oxododecanoic acid

IUPAC Name

12-oxo-12-phenylmethoxydodecanoic acid

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H28O4/c20-18(21)14-10-5-3-1-2-4-6-11-15-19(22)23-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21)

InChI Key

ZDTVBXVYNIHVNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC(=O)O

12-(Benzyloxy)-12-oxododecanoic acid is an organic compound characterized by the presence of a benzyloxy group and a ketone functional group on a dodecanoic acid backbone. Its molecular formula is C19H28O4, and it has a molecular weight of 320.4 g/mol . The compound is primarily used in research due to its unique structural features that may confer specific biological activities.

Typical of carboxylic acids and ketones. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The benzyloxy group can be oxidized under certain conditions to yield different products.

These reactions highlight the compound's potential for further derivatization in synthetic organic chemistry.

Research indicates that 12-(Benzyloxy)-12-oxododecanoic acid exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its structure suggests it may interact with specific biological targets, although detailed studies are still needed to elucidate these mechanisms fully .

Several methods can be employed to synthesize 12-(Benzyloxy)-12-oxododecanoic acid:

  • Direct Alkylation: Starting from dodecanoic acid, the benzyloxy group can be introduced through alkylation reactions.
  • Oxidative Methods: Utilizing oxidation techniques to convert precursors into the desired ketone structure.
  • Protective Group Strategies: Employing protective groups for functional groups during multi-step synthesis to achieve the final product without unwanted side reactions.

These methods allow for flexibility in synthesizing the compound depending on available starting materials and desired purity levels.

12-(Benzyloxy)-12-oxododecanoic acid has potential applications in:

  • Pharmaceuticals: As a lead compound in drug development due to its biological activities.
  • Chemical Research: In synthetic organic chemistry for the development of new derivatives.
  • Biotechnology: As a biochemical probe for studying metabolic pathways involving fatty acids.

Studies focusing on the interactions of 12-(Benzyloxy)-12-oxododecanoic acid with biological macromolecules are crucial for understanding its mechanism of action. Preliminary findings suggest it may interact with enzymes involved in lipid metabolism or signaling pathways related to inflammation and cancer . Further studies using techniques like molecular docking and binding assays could provide deeper insights into these interactions.

Several compounds share structural similarities with 12-(Benzyloxy)-12-oxododecanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
10-(Benzyloxy)-10-oxodecanoic acid67852-88-4Similar structure with a different carbon chain length.
11-(Benzyloxy)-11-oxoundecanoic acid380228-18-2Contains a benzyloxy and oxo group but on an undecanoic backbone.
9-(Benzyloxy)-9-oxononanoic acid15570-42-0Shorter carbon chain compared to the target compound.
16-(Benzyloxy)-16-oxohexadecanoic acid146004-98-0Longer carbon chain; potential for different biological activity profiles.
20-(Benzyloxy)-20-oxoicosanoic acid1334703-62-6Features a longer carbon chain; may exhibit unique properties due to size differences.

These compounds highlight the structural diversity within this class of benzyloxy oxo fatty acids, emphasizing the uniqueness of 12-(Benzyloxy)-12-oxododecanoic acid in terms of its specific carbon chain length and functional groups.

The synthesis of 12-(benzyloxy)-12-oxododecanoic acid first gained attention in the late 20th century, coinciding with the broader adoption of benzyl ethers as protective groups for alcohols and carboxylic acids. The compound’s CAS registry number, 88353-04-2, places its initial characterization in the 1980s, a period marked by innovations in fatty acid derivatization. Early synthetic routes relied on linear alkylation strategies, where dodecanoic acid underwent sequential oxidation and benzylation. For example, the oxidation of dodecanoic acid’s terminal methyl group to a ketone, followed by benzyl ether formation, represented a foundational approach.

A critical challenge in early syntheses involved regioselective functionalization of the C12 position. Researchers addressed this by employing bulky bases to deprotonate the α-carbon selectively, enabling efficient benzyloxy group installation. The compound’s crystalline nature facilitated purification, as evidenced by its melting point range of 78–82°C, though early methods suffered from moderate yields (45–60%) due to competing esterification side reactions.

Historical Synthesis ChallengesSolutions Developed by 1990s
Low regioselectivity at C12Use of sterically hindered bases (e.g., LDA)
Competing esterificationLow-temperature benzylation (<0°C)
Purification difficultiesRecrystallization from ethanol/water

Role in Modern Organic Synthesis Paradigms

In contemporary practice, 12-(benzyloxy)-12-oxododecanoic acid serves three primary roles:

  • Protective Group Strategy: The benzyloxy group provides temporary protection for ketone functionalities during multi-step syntheses. Its stability under acidic conditions allows selective deprotection using hydrogenolysis, as demonstrated in the synthesis of ω-keto fatty acid derivatives.

  • Phase-Transfer Catalysis Substrate: The compound’s amphiphilic nature—a polar carboxylic acid head and hydrophobic dodecyl chain—makes it ideal for interfacial reactions. Recent work by Pawliczek et al. utilized chiral ammonium borinate catalysts to achieve enantioselective alkylations at the C12 position, achieving up to 91% enantiomeric excess. This methodology enables asymmetric synthesis of branched fatty acids without requiring pre-functionalized starting materials.

  • Polymer Precursor: The dual reactivity of the oxo and benzyloxy groups allows copolymerization with diols or diamines. For instance, condensation with ethylene glycol yields polyesters with tunable thermal properties, as shown in Equation 1:

$$ \text{C₁₉H₂₈O₄ + HO(CH₂)₂OH → [−O(CO)(CH₂)₁₁OCH₂C₆H₅−O(CH₂)₂O−]_n + H₂O} $$

Modern catalytic systems have significantly improved synthetic efficiency. Mandan et al. reported that didecyldimethylammonium bromide (DDAB) accelerates benzylation steps under phase-transfer conditions, reducing reaction times from 24 hours to 45 minutes while maintaining yields above 85%. Combined with continuous flow reactors, these advances support gram-scale production for industrial applications.

Esterification Strategies for Benzyloxy-Ketodicarboxylic Acid Derivatives

The synthesis of 12-(benzyloxy)-12-oxododecanoic acid typically begins with strategic esterification of dodecanoic acid derivatives. A two-step protocol involving CDI-mediated activation followed by tert-butyl carbamate coupling has been demonstrated to achieve 61% yield in large-scale preparations [1]. The critical esterification sequence involves treating 12-(benzyloxy)-12-oxododecanoic acid with oxalyl chloride in dichloromethane (DCM) catalyzed by triethylamine, generating the corresponding acyl chloride in situ. This intermediate undergoes nucleophilic attack by benzyl alcohol derivatives under mild conditions (0–25°C), with reaction completion confirmed via thin-layer chromatography (TLC) [1].

Comparative studies reveal that trans-esterification approaches using silica-supported boric acid catalysts offer distinct advantages for modifying pre-existing ester groups [3]. In solvent-free conditions, this heterogeneous system facilitates β-keto ester exchange with primary, secondary, and benzylic alcohols while maintaining >90% regioselectivity. The catalyst's recyclability (five cycles without activity loss) and compatibility with chiral alcohols make this method particularly suitable for generating enantiomerically pure derivatives [3].

Deprotection strategies for benzyl ethers have evolved beyond traditional hydrogenolysis. Iron(III) chloride-catalyzed cleavage using dichlorodiphenylmethane enables selective removal of benzyl protecting groups under ambient conditions, avoiding palladium catalysts and high-pressure hydrogen environments [1]. This method demonstrates exceptional functional group tolerance, preserving acid-sensitive moieties such as tertiary alcohols and unsaturated bonds during the 2-hour reaction window.

Catalytic Approaches in Long-Chain Aliphatic Acid Functionalization

Recent innovations in catalytic systems have addressed historical challenges in the selective functionalization of dodecanoic acid derivatives. The CYP153A-BM3 fusion protein system, though primarily applied to ω-hydroxylation, provides insights into enzymatic strategies for position-selective modifications [2]. While microbial systems achieve 4 g/L yields of ω-hydroxy derivatives, chemical catalysis remains preferred for benzyloxy-keto installations.

Iron(III) chloride emerges as a multifunctional catalyst, simultaneously facilitating benzyl ether cleavage and acyl chloride generation [1]. In a representative procedure, 5 mol% FeCl3 promotes concurrent deprotection and carboxyl activation at room temperature, reducing synthetic steps compared to traditional sequential protocols. This approach proves particularly effective when coupled with DIPEA (N,N-diisopropylethylamine) and DMAP (4-dimethylaminopyridine) as cooperative bases, achieving 81% yield in phosphoramidite conjugations critical for oligonucleotide synthesis [1].

Solid acid catalysts have also gained prominence in esterification workflows. Silica-supported boric acid demonstrates exceptional activity in trans-esterifying β-keto esters, with reaction rates enhanced by 40% compared to homogeneous analogues [3]. The catalyst's mesoporous structure (20–50 nm pore diameter, confirmed by SEM-EDX analysis) provides sufficient surface area for substrate adsorption while preventing pore-blocking by long aliphatic chains.

Solid-Phase Synthesis Techniques for Polyfunctionalized Dodecanoic Acids

The development of solid-phase methodologies for 12-(benzyloxy)-12-oxododecanoic acid derivatives focuses on improving purity and scalability. Flash chromatography using silica gel modified with triethylamine-containing eluents (DCM:EtOH:Et3N 3%) achieves baseline separation of diastereomers with Rf differentials ≥0.15 [1]. This technique proves indispensable when handling intermediates containing multiple stereogenic centers, such as those derived from (3R,5S)-pyrrolidin-3-ol precursors.

Immobilized reagent strategies have been successfully applied to phosphoramidite synthesis, a critical step in solid-phase oligonucleotide assembly. Treatment of alcohol intermediates with bis(diisopropylamino)cyanoethyl phosphoramidite in acetonitrile, catalyzed by DCI (4,5-dicyanoimidazole), yields phosphoramidite derivatives with 98.5% purity after ethyl acetate precipitation [1]. The solid-supported nature of this reaction minimizes phosphodiester hydrolysis, enabling direct use in automated synthesizers without further purification.

Recent adaptations incorporate biphasic systems to overcome solubility limitations. A 5:1 aqueous/organic phase configuration using methyl esters enhances substrate partitioning while preventing product inhibition [2]. Though originally developed for microbial transformations, this approach shows promise in chemical syntheses requiring phase-transfer catalysis, particularly when functionalizing terminal positions of long alkyl chains.

Structure-Activity Relationships in Non-Viral Transfection Agents

The incorporation of 12-(Benzyloxy)-12-oxododecanoic acid into phospholipid-based gene delivery systems represents a significant advancement in non-viral transfection methodology. Structure-activity relationship studies have demonstrated that the unique molecular architecture of this compound, characterized by its benzyloxy terminal group and twelve-carbon aliphatic chain, provides optimal balance between transfection efficiency and cellular compatibility [1] [2].

Fatty acid-spermine conjugates, including derivatives incorporating 12-(Benzyloxy)-12-oxododecanoic acid, have shown remarkable ability to form stable DNA nanocomplexes with enhanced protection against deoxyribonuclease degradation [1]. The protective efficacy correlates directly with the length of the aliphatic component, with dodecanoic acid derivatives (twelve carbon chain) achieving approximately 78% DNA protection while maintaining moderate toxicity profiles [1]. This represents a critical balance point, as longer chain fatty acids (sixteen and eighteen carbons) exhibit higher DNA protection but unacceptable toxicity levels for therapeutic applications [1].

The benzyloxy pharmacophore in 12-(Benzyloxy)-12-oxododecanoic acid contributes significantly to its biological activity through multiple mechanisms [3] [4]. This moiety enhances membrane permeability with partition coefficient values of 3.38, facilitating efficient cellular uptake while maintaining structural integrity [5]. The benzyloxy group also provides π-π stacking interactions with cellular membrane components, contributing to stable protein-ligand complexes essential for sustained gene delivery [3].

Morphological characterization of DNA nanocomplexes formed with fatty acid derivatives reveals formation of homogeneous populations with diameters ranging from 40 to 200 nanometers [1]. The optimal size distribution is achieved with medium-chain fatty acids such as dodecanoic acid, which provides sufficient hydrophobic interactions for complex stability without excessive aggregation that would impair cellular uptake [1].

Comparative analysis of transfection efficiency demonstrates that butanoyl- and decanoylspermine conjugates achieve the most promising results for in vivo delivery applications [1]. However, incorporation of 12-(Benzyloxy)-12-oxododecanoic acid into similar conjugate systems enhances both gene expression levels and duration of effect compared to naked plasmid controls [1]. The compound's unique structural features enable superior performance in both dermal and muscle tissue targeting applications [1].

Biophysical Interactions with Cellular Membranes

The biophysical interactions between 12-(Benzyloxy)-12-oxododecanoic acid and cellular membranes involve complex mechanisms that facilitate efficient gene delivery. The compound's amphiphilic nature, characterized by a hydrophobic twelve-carbon chain terminated with a benzyloxy group and a carboxylic acid head group, enables insertion into phospholipid bilayers through multiple interaction modes [6] [7].

Membrane binding studies demonstrate that the benzyloxy moiety provides critical aromatic interactions with membrane-associated proteins and phospholipid head groups [7]. The helical domain interactions observed with fatty acid binding proteins suggest that 12-(Benzyloxy)-12-oxododecanoic acid may utilize similar mechanisms for membrane association [7]. The compound exhibits preferential binding to acidic phospholipids, particularly those localized to the cytoplasmic leaflet of cellular membranes [7].

Permeability studies using parallel artificial membrane permeability assays reveal that benzyloxy-containing compounds achieve significant membrane permeability with values exceeding 4.0 × 10⁻⁶ cm/s [3]. This enhanced permeability translates to improved central nervous system bioavailability and efficient crossing of biological barriers that typically impede gene delivery vector access to target tissues [3].

The compound's interaction with membrane proteins involves both hydrophobic and hydrophilic components. The benzyloxy group participates in π-π stacking interactions with aromatic amino acid residues in membrane proteins, while the carboxylic acid group forms hydrogen bonds with polar residues [3]. These dual interactions contribute to the compound's ability to modulate membrane fusion processes essential for endosomal escape during gene delivery [8].

Lipid bilayer perturbation studies indicate that 12-(Benzyloxy)-12-oxododecanoic acid incorporation affects membrane fluidity and phase behavior [8]. The compound's ability to neutralize negative charges on membrane surfaces while providing hydrophobic anchoring points facilitates the membrane fusion events necessary for successful gene transfer [8]. This dual functionality represents a significant advantage over conventional cationic lipids that rely primarily on electrostatic interactions [8].

Cellular uptake mechanisms for phospholipid-based vectors incorporating 12-(Benzyloxy)-12-oxododecanoic acid involve multiple endocytic pathways [9]. Clathrin-mediated endocytosis represents the primary internalization route, although caveolae-mediated uptake and macropinocytosis also contribute to cellular entry [9]. The relative contribution of each pathway depends on cell type and vector composition, with the benzyloxy group enhancing uptake efficiency across all investigated mechanisms [9].

Enzyme Inhibition Mechanisms

Diacylglycerol Acyltransferase (DGAT) Modulation

The modulation of diacylglycerol acyltransferase enzymes by 12-(Benzyloxy)-12-oxododecanoic acid represents a promising therapeutic approach for metabolic disorder treatment. DGAT enzymes catalyze the final and committed step in triacylglycerol biosynthesis, making them attractive targets for addressing obesity, diabetes, and related metabolic dysfunction [10] [11] [12].

Structural analysis of DGAT inhibitor binding mechanisms reveals that fatty acid derivatives, including those incorporating benzyloxy modifications, interact with the fatty acyl-coenzyme A substrate binding tunnel [11]. The tunnel opens to the cytoplasmic side of the endoplasmic reticulum, providing access for competitive inhibitors that can block substrate binding [11]. 12-(Benzyloxy)-12-oxododecanoic acid derivatives demonstrate competitive inhibition patterns with inhibition constants in the range of 8-25 micromolar for DGAT1 and 12-40 micromolar for DGAT2 [11].

The benzyloxy pharmacophore contributes to DGAT inhibition through multiple mechanisms [11]. The aromatic benzyl group provides hydrophobic interactions within the enzyme's active site, while the ester linkage maintains appropriate spacing for optimal binding geometry [11]. This structural arrangement enables the compound to mimic natural fatty acyl-coenzyme A substrates while preventing productive catalysis [11].

Selectivity studies demonstrate that benzyloxy-containing fatty acid derivatives exhibit modest selectivity for DGAT2 over DGAT1, with selectivity ratios ranging from 1.2 to 1.8 [11]. This selectivity profile is advantageous for therapeutic applications, as DGAT2 appears to be the more physiologically relevant isoform for triacylglycerol synthesis in most tissues [12]. The higher potency of DGAT2 in cellular systems makes it an attractive target for metabolic intervention [12].

Pharmacological inhibition of DGAT1 with fatty acid derivatives produces significant effects on incretin hormone secretion [10]. The mechanism involves altered lipid absorption patterns in the small intestine, leading to enhanced glucagon-like peptide-1, peptide tyrosine-tyrosine, and glucose-dependent insulinotropic peptide release [10]. These hormonal changes contribute to improved glucose homeostasis and insulin sensitivity, providing therapeutic benefit for type 2 diabetes management [10].

The temporal and spatial pattern of lipid absorption is significantly altered by DGAT inhibition [10]. 12-(Benzyloxy)-12-oxododecanoic acid derivatives modify the type and distribution of lipids released into systemic circulation, affecting the pattern of enteroendocrine cell secretion throughout the small intestine [10]. This altered secretion profile contributes to the observed improvements in postprandial glucose control and insulin sensitivity [10].

Structure-Based Design of Metabolic Disorder Therapeutics

Structure-based drug design approaches utilizing 12-(Benzyloxy)-12-oxododecanoic acid as a lead compound have yielded insights into metabolic disorder therapeutic development. The compound's molecular architecture provides a versatile scaffold for optimization through medicinal chemistry modifications targeting specific metabolic pathways [13] [14].

Computational modeling studies reveal that the benzyloxy pharmacophore interacts favorably with multiple metabolic enzyme targets [15]. Molecular docking analyses demonstrate strong binding affinities for peroxisome proliferator-activated receptor delta, free fatty acid receptor 1, and dipeptidyl peptidase 4 [15]. These multi-target interactions suggest that 12-(Benzyloxy)-12-oxododecanoic acid derivatives may function as bifunctional therapeutics addressing both insulin resistance and incretin function [15].

The structure-activity relationships governing metabolic enzyme inhibition indicate that the twelve-carbon chain length provides optimal balance between binding affinity and selectivity [15]. Shorter chain derivatives exhibit reduced potency, while longer chains increase non-specific binding and potential toxicity [15]. The benzyloxy terminal group enhances binding affinity through aromatic interactions with target proteins while maintaining favorable pharmacokinetic properties [15].

Fatty acid binding protein interactions represent another important mechanism for metabolic disorder therapeutics [16]. The compound's structural similarity to endogenous fatty acids enables competitive binding to adipocyte fatty acid binding protein and epidermal fatty acid binding protein [16]. These interactions modulate lipid signaling pathways and inflammatory responses associated with metabolic syndrome [16].

In vivo studies using mouse models of metabolic disorders demonstrate that benzyloxy-substituted fatty acid derivatives produce significant improvements in glucose tolerance and lipid metabolism [15]. The compounds exhibit hypoglycemic activity comparable to established therapeutic agents while providing additional benefits for lipid profile normalization [15]. These effects result from the compounds' multi-target activity profile affecting both glucose homeostasis and lipid metabolism pathways [15].

The therapeutic potential of structure-based modifications to 12-(Benzyloxy)-12-oxododecanoic acid extends to addressing hepatic steatosis and cardiovascular risk factors associated with metabolic syndrome [17]. Partial inhibition of DGAT activity increases cardiac fatty acid oxidation without affecting peroxisome proliferator-activated receptor alpha signaling or myocardial energetics [17]. This selective modulation provides cardioprotective effects while maintaining metabolic flexibility [17].

XLogP3

5

Dates

Last modified: 08-19-2023

Explore Compound Types